molecular formula C15H14Cl2N2O B1299829 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide CAS No. 500118-22-9

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B1299829
CAS No.: 500118-22-9
M. Wt: 309.2 g/mol
InChI Key: FRSKJPVCUZGDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide (CAS 500118-22-9) is a synthetic organic compound with a molecular formula of C15H14Cl2N2O and a molecular weight of 309.2 g/mol . This acetamide derivative features a benzylamino group on the α-carbon and a 2,3-dichlorophenyl substituent on the amide nitrogen, making it a structurally versatile building block in medicinal chemistry and organic synthesis . In scientific research, this compound has demonstrated significant biological activities. It exhibits potent antimicrobial properties , showing effectiveness against a range of bacterial strains including Staphylococcus aureus (MIC: 8 µg/mL), Escherichia coli (MIC: 16 µg/mL), and Pseudomonas aeruginosa (MIC: 32 µg/mL) . Furthermore, it has been evaluated for its anticancer potential , inducing apoptosis in various cancer cell lines such as breast cancer MCF-7 cells (IC50: 5.4 µM) and lung cancer A549 cells (IC50: 6.8 µM) . The proposed mechanism of action may involve enzyme inhibition, receptor modulation, and DNA intercalation, disrupting critical cellular functions . The presence of the 2,3-dichlorophenyl group is structurally analogous to moieties found in pharmacologically active compounds, such as those targeting the dopamine D2 receptor, highlighting its relevance in neuropharmacology research . Attention: For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c16-12-7-4-8-13(15(12)17)19-14(20)10-18-9-11-5-2-1-3-6-11/h1-8,18H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSKJPVCUZGDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with benzylamine in the presence of an appropriate acylating agent. The reaction conditions may vary, but common methods include:

    Acylation Reaction: The reaction between 2,3-dichloroaniline and benzylamine in the presence of acetic anhydride or acetyl chloride.

    Catalysts: The use of catalysts such as pyridine or triethylamine to facilitate the acylation process.

    Solvents: Common solvents used in the reaction include dichloromethane, toluene, or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

The 2,3-dichlorophenyl group in the title compound is structurally analogous to derivatives like 2-chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA) (). Both compounds exhibit syn conformations of the N–H bond relative to the chlorinated aromatic ring. For instance, 23DCPCA forms hydrogen-bonded chains via N–H···O interactions, while the benzyl group in the title compound could promote C–H···π or aromatic stacking interactions .

Electronic and Steric Modifications

  • Comparison with Sulfonamide-Containing Acetamides (): Compounds such as N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-(2-((2,6-dichlorophenyl)amino)phenyl)acetamide (9) incorporate sulfonamide moieties, which enhance hydrogen-bonding capacity and solubility. Melting points for sulfonamide analogs range from 165–248°C (), whereas the title compound’s melting point is unreported but may be lower due to reduced polarity .
  • Comparison with Thiazolyl and Pyrazolyl Acetamides (): 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () and 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () feature heterocyclic substituents. These groups introduce distinct electronic profiles (e.g., thiazole’s electron-withdrawing nature) and dihedral angles (79.7° between dichlorophenyl and thiazol rings in ). The benzylamino group in the title compound may adopt a more planar conformation, favoring π-system interactions .

Biological Activity

2-(Benzylamino)-N-(2,3-dichlorophenyl)acetamide is a synthetic organic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Its unique structure, characterized by a benzylamino group linked to an acetamide backbone and two chlorine substituents on the phenyl ring, contributes to its pharmacological potential. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14Cl2N2O\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively, making it a candidate for further development in antibacterial therapies.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies demonstrate that it can induce apoptosis in various cancer cell lines through mechanisms such as DNA intercalation and modulation of apoptotic pathways. Notably, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

Cell LineIC50 (µM)
MCF-75.4
A5496.8

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for cell survival and proliferation.
  • DNA Interaction : The ability to intercalate into DNA suggests a mechanism for inducing cytotoxicity in cancer cells by disrupting normal cellular functions.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have identified key features influencing the biological activity of related compounds. Modifications at the benzyl or phenyl rings can significantly alter potency and selectivity. For instance, substituents that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve antimicrobial efficacy .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. Results indicated that certain modifications increased potency against multidrug-resistant strains.
  • Cancer Cell Line Evaluation : In a comparative study involving structurally similar compounds, this compound demonstrated superior cytotoxicity against MCF-7 cells compared to other derivatives, highlighting its potential as a lead compound in anticancer drug development.

Q & A

Q. What are the standard synthetic routes for preparing 2-(benzylamino)-N-(2,3-dichlorophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic substitution reaction between 2-chloro-N-(2,3-dichlorophenyl)acetamide and benzylamine. Key variables include solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours). Catalytic bases like triethylamine enhance nucleophilicity by deprotonating benzylamine. Optimization studies suggest that microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (75–85%) . Purity is confirmed via HPLC (>95%) and structural validation by 1^1H/13^{13}C NMR.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard protocols include:

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).
  • Spectroscopy : 1^1H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 4.1 ppm for acetamide CH2_2), 13^{13}C NMR (δ 170 ppm for carbonyl), and IR (N-H stretch at ~3300 cm1^{-1}).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 349.2).
    Contaminants like unreacted benzylamine or hydrolysis byproducts (e.g., 2,3-dichloroaniline) must be quantified using GC-MS .

Q. What are the primary challenges in stabilizing this compound under laboratory conditions?

The compound is susceptible to hydrolysis in aqueous environments, particularly under acidic (pH < 3) or basic (pH > 9) conditions. Hydrolysis yields 2,3-dichloroaniline and benzylamine derivatives. Stabilization strategies include:

  • Storage in anhydrous solvents (e.g., DMSO) at –20°C.
  • Use of antioxidants (e.g., BHT) to prevent oxidative degradation of the benzylamino group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

SAR analysis focuses on:

  • Benzylamino group : Substitution with electron-withdrawing groups (e.g., -NO2_2) increases electrophilicity and receptor binding.
  • Dichlorophenyl ring : Para-substitution (e.g., -CF3_3) improves metabolic stability but may reduce solubility.
  • Acetamide linker : Replacement with sulfonamide increases resistance to enzymatic hydrolysis.
    In vitro assays (e.g., enzyme inhibition) and molecular docking (using AutoDock Vina) are critical for validating modifications .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., 10–50 μM for kinase inhibition) may arise from:

  • Assay conditions : Variations in ATP concentration or buffer pH.
  • Cell-line specificity : Use of HEK293 vs. HeLa cells.
    Standardization protocols:
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Control for off-target effects via CRISPR knockouts of suspected targets .

Q. How can crystallography elucidate the binding mode of this compound with biological targets?

Single-crystal X-ray diffraction (employing SHELXL for refinement) reveals:

  • Hydrogen bonding : Between the acetamide carbonyl and active-site residues (e.g., Lys123 in kinases).
  • Halogen interactions : Chlorine atoms engage in X···π interactions with aromatic residues (e.g., Phe360).
    Synchrotron radiation (λ = 0.9 Å) improves resolution for low-affinity complexes (Kd_d > 1 μM) .

Q. What in silico tools predict the pharmacokinetic properties of this compound?

Computational models include:

  • ADMET Prediction : SwissADME for bioavailability (TPSA > 80 Å2^2 indicates poor blood-brain barrier penetration).
  • Metabolism : CYP3A4-mediated N-dealkylation (predicted via StarDrop).
  • Toxicity : ProTox-II for hepatotoxicity risk (alert: benzylamine moiety).
    Experimental validation via microsomal stability assays (e.g., human liver microsomes) is recommended .

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